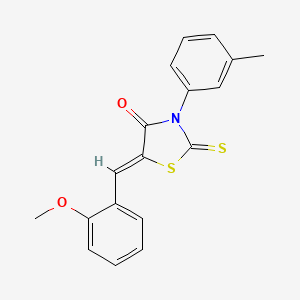

(5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

(5Z)-5-(2-Methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 2-methoxybenzylidene group at position 5 and a 3-methylphenyl group at position 2. The compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-ones, which are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

The synthesis of this compound typically follows a three-step protocol:

Formation of the thiazolidinone core: 3-Substituted rhodanine derivatives are synthesized via condensation of thiourea with chloroacetic acid derivatives.

Introduction of the benzylidene moiety: The 5-position of the thiazolidinone undergoes Knoevenagel condensation with 2-methoxybenzaldehyde under basic conditions (e.g., K₂CO₃) .

Purification: Recrystallization from ethyl acetate yields the final product as yellow prisms .

Key structural features include the (Z)-configuration of the benzylidene double bond, confirmed by X-ray crystallography , and the planar geometry of the thiazolidinone ring, which facilitates π-π stacking interactions in biological targets .

Properties

IUPAC Name |

(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S2/c1-12-6-5-8-14(10-12)19-17(20)16(23-18(19)22)11-13-7-3-4-9-15(13)21-2/h3-11H,1-2H3/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOJUSZIBYGPFC-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-methylphenylthiourea in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound has shown significant activity against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that the thiazolidinone scaffold can inhibit bacterial growth through mechanisms involving cell wall synthesis disruption and enzyme inhibition .

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. Studies suggest that (5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. The compound has been shown to inhibit tumor growth in various cancer models, demonstrating its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound exhibits inhibitory effects on several enzymes relevant to disease processes, including aldose reductase and xanthine oxidase. These enzymes are implicated in diabetic complications and gout, respectively. By inhibiting these enzymes, the compound may help manage conditions such as diabetes and hyperuricemia .

Synthesis and Structural Insights

The synthesis of this compound typically involves a multi-step reaction process that includes the condensation of appropriate aldehydes with thiazolidinone precursors. The structural characterization through X-ray crystallography reveals a planar arrangement of the thiazolidinone moiety with significant intermolecular interactions contributing to its stability .

Polymeric Materials

The unique chemical structure of this compound allows it to be incorporated into polymeric materials. Its properties can enhance the mechanical strength and thermal stability of polymers, making it suitable for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of (5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit significant variability in biological and physicochemical properties depending on substituents at positions 3 and 4. Below is a detailed comparison:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with bromo or nitro substituents (e.g., 4-bromo or 3-nitrobenzylidene) exhibit higher lipophilicity, enhancing membrane permeability and biological activity .

- Hydroxy vs. Methoxy Groups : Hydroxy-substituted derivatives (e.g., 2-hydroxybenzylidene) show reduced stability due to oxidative susceptibility compared to methoxy analogs .

- Heterocyclic Substituents : Pyrazine or morpholine moieties at position 3 improve solubility but may reduce antimicrobial efficacy compared to aryl groups .

Key Observations :

- Lipophilicity vs. Electronic Effects : Methoxy and bromo substituents enhance PET inhibition due to increased lipophilicity, while electronic effects (e.g., nitro groups) are secondary .

- Antimicrobial Specificity : Indolylmethylene derivatives (e.g., compound 5b) show superior antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .

Physicochemical Properties

| Property | Target Compound | (5Z)-5-(4-Chlorobenzylidene) Analog | (5Z)-5-(2-Hydroxybenzylidene) Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 355.47 | 339.82 | 327.41 |

| LogP (Predicted) | 3.8 | 4.2 | 2.9 |

| Hydrogen Bond Acceptors | 4 | 4 | 5 |

| Rotatable Bonds | 3 | 3 | 3 |

Key Observations :

- The 2-methoxy group in the target compound balances lipophilicity (LogP = 3.8) and solubility, making it more drug-like than hydroxy analogs .

Biological Activity

The compound (5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. Thiazolidin-4-ones have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The structure of this compound features a thiazolidine ring with a thioxo group at position 2 and a benzylidene moiety at position 5. The presence of the methoxy and methyl groups in the phenyl rings contributes to its lipophilicity and may influence its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown significant anticancer potential. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as AKT and mTOR .

In a recent study, thiazolidin-4-one derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong antiproliferative effects. For example, compounds structurally related to this compound showed IC50 values ranging from 1.27 to 1.98 µM against MCF-7 cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

Research indicates that thiazolidin-4-one derivatives possess antimicrobial properties against a range of pathogens. The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that similar thiazolidinone compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

For example, a series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Antioxidant Activity

Antioxidant properties are another important aspect of thiazolidinone derivatives. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of these compounds. The results indicated that certain derivatives exhibit potent antioxidant activity comparable to established antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Substituents on the Thiazolidine Ring : Modifications at positions 2 and 5 significantly affect the compound's biological efficacy. For instance, the introduction of electron-donating groups like methoxy enhances lipophilicity and biological activity.

- Benzylidene Moiety : The presence of aromatic substituents at position 5 can improve interaction with biological targets, enhancing anticancer and antimicrobial activities.

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives similar to this compound:

- Anticancer Studies : A study reported that thiazolidinone derivatives induced apoptosis in MCF-7 cells by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Antimicrobial Evaluations : Another research highlighted the synthesis of various thiazolidinone compounds that exhibited significant antibacterial activity against resistant strains of bacteria .

Q & A

Basic: What established synthetic routes are reported for (5Z)-5-(2-methoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one?

Methodological Answer:

The synthesis typically involves a base-catalyzed condensation reaction between 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 2-methoxybenzaldehyde. Key steps include:

- Dissolving reactants in aqueous K₂CO₃ (0.4 mol) at room temperature.

- Stirring for 24 hours, monitored via TLC.

- Neutralizing with 5% HCl to precipitate the product.

- Purification by recrystallization in ethyl acetate, yielding orange-yellow crystals .

This method is adapted from structurally similar rhodanine derivatives, where substituents on the benzylidene moiety are modified to tune electronic properties .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Determines the Z-configuration of the benzylidene group and planarity of the thiazolidinone ring (r.m.s. deviation < 0.0145 Å). Intramolecular C–H⋯S hydrogen bonds and π-π interactions stabilize the crystal lattice .

- NMR/IR spectroscopy : Confirms the methoxy group (δ ~3.8 ppm in ¹H NMR; C–O stretch at ~1250 cm⁻¹ in IR) and thioxo group (C=S stretch at ~1200 cm⁻¹) .

- TLC : Monitors reaction progress using ethyl acetate/hexane (1:1) as the mobile phase .

Advanced: How can researchers resolve discrepancies in dihedral angles between the thiazolidinone ring and benzylidene group across derivatives?

Methodological Answer:

Dihedral angles vary with substituent electronic effects (e.g., methoxy vs. hydroxy groups). To address discrepancies:

- Perform comparative X-ray studies of derivatives to correlate substituent electronic profiles (e.g., methoxy’s electron-donating effect) with ring coplanarity.

- Use DFT calculations to model steric/electronic contributions. For example, methoxy groups reduce coplanarity (dihedral angle ~79° in hydroxy analogs vs. ~69° in methoxy derivatives) due to steric hindrance .

- Analyze crystal packing forces (e.g., C–H⋯π interactions) that may distort molecular geometry .

Advanced: What strategies optimize reaction yields for introducing electron-donating groups on the benzylidene moiety?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance aldehyde reactivity during condensation .

- Base strength : Use ammonium acetate for less reactive aldehydes (e.g., iodinated derivatives) and K₂CO₃ for methoxybenzaldehydes .

- Temperature : Reflux conditions (e.g., 80°C in acetic acid) improve yields for sterically hindered substrates .

- Workup : Neutralize with dilute HCl to avoid product decomposition during precipitation .

Basic: What biological activities are reported for structurally related thiazolidinone derivatives?

Methodological Answer:

Analogous compounds exhibit:

- Antimicrobial activity : Dichlorophenyl-substituted derivatives inhibit bacterial growth via interactions with hemoglobin subunits .

- Anticancer potential : Rhodanine derivatives with methylphenyl groups show cytotoxicity against cancer cell lines (IC₅₀ < 10 µM) .

- Antioxidant effects : Azo-linked thiazolidinones scavenge free radicals in vitro (EC₅₀ ~50 µM) .

Advanced: How can the mechanism of action for this compound’s bioactivity be elucidated?

Methodological Answer:

- Molecular docking : Predict binding affinity to targets like hemoglobin subunits (PDB IDs: 1HHO, 1HGB). Focus on hydrophobic pockets near the thiazolidinone core .

- In vitro assays :

- Enzyme inhibition : Test inhibition of bacterial dihydrofolate reductase or human topoisomerase II.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy vs. hydroxy) to identify critical pharmacophores .

Advanced: How do intermolecular interactions influence the compound’s crystallographic stability?

Methodological Answer:

- Hydrogen bonding : Intramolecular C–H⋯S bonds form S(6) ring motifs, while intermolecular O–H⋯O bonds create R₂²(7) and R₂²(10) dimeric motifs .

- C–H⋯π interactions : Stabilize crystal packing between the methoxyphenyl group and thiazolidinone ring (distance ~3.5 Å) .

- π-π stacking : Benzylidene and methylphenyl rings exhibit edge-to-face interactions (angle ~69°) .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethyl acetate or methanol for high-purity crystals (≥98% by HPLC) .

- Column chromatography : For crude mixtures, employ silica gel with ethyl acetate/hexane (gradient elution) .

- Washing : Remove unreacted aldehyde with saturated NaCl solution .

Advanced: How can researchers address contradictory bioactivity data across similar derivatives?

Methodological Answer:

- Control experiments : Verify compound purity via HPLC and elemental analysis to exclude impurities as confounding factors.

- Standardized assays : Use consistent cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-analysis : Compare substituent effects (e.g., methoxy’s reduced bioavailability vs. hydroxy’s hydrogen-bonding capacity) .

Advanced: What computational methods support the design of novel derivatives with enhanced properties?

Methodological Answer:

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ, logP) with bioactivity to predict optimal groups .

- Molecular dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories (software: GROMACS, AMBER).

- ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetics (e.g., methoxy improves metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.